Cbz-DL-His-DL-Tyr-DL-Tyr-OEt
Description
Cbz-DL-His-DL-Tyr-DL-Tyr-OEt is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group and a sequence of alternating histidine (His) and tyrosine (Tyr) residues, terminated with an ethyl ester (OEt). The compound’s structure includes DL-configured amino acids, indicating racemic mixtures of both D- and L-forms. This configuration may influence its biochemical interactions, particularly in contexts involving enzyme binding or stability . The presence of multiple tyrosine residues is notable, as tyrosine is a precursor in melanin biosynthesis and a critical substrate for tyrosinase (TYR), the key enzyme in pigment production . The Cbz group enhances stability against proteolytic degradation, a common feature in synthetic peptides designed for research or therapeutic applications.
Properties
Molecular Formula |
C34H37N5O8 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45) |
InChI Key |
MCLIWYJPFOGXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Tyr-Tyr-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using a carbobenzyloxy (Cbz) group. The protected histidine is then coupled with tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is further coupled with another tyrosine molecule. Finally, the ethyl ester group is introduced at the C-terminus through esterification .
Industrial Production Methods
Industrial production of Z-His-Tyr-Tyr-OEt follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-His-Tyr-Tyr-OEt can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Substitution: The histidine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the histidine residue under mild conditions.
Major Products
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: The major product is dityrosine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Z-His-Tyr-Tyr-OEt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies, particularly for peptidases and proteases.
Medicine: It is used in the development of peptide-based drugs and as a tool for studying protein-protein interactions.
Mechanism of Action
The mechanism of action of Z-His-Tyr-Tyr-OEt involves its interaction with specific enzymes and receptors. The histidine residue can act as a nucleophile, participating in catalytic reactions. The tyrosine residues can undergo phosphorylation, playing a role in signal transduction pathways. The ethyl ester group can be hydrolyzed, releasing the active peptide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include peptides with similar sequences or protective groups. Below is a comparative analysis based on structural motifs and biological relevance:
Key Findings from Comparative Studies
Role of Tyrosine Residues: Compounds with multiple tyrosine residues (e.g., this compound and Ac-DL-Tyr-DL-Tyr-NH2) show higher affinity for tyrosinase enzymes due to substrate mimicry . This is critical in melanogenesis studies, where Tyr availability directly correlates with melanin output . In alpacas, elevated TYR expression in brown vs. white individuals (13.7-fold higher) underscores Tyr’s importance in pigment regulation, suggesting Tyr-rich peptides may enhance melanogenic activity .
Impact of Protective Groups :
- Cbz and Boc groups improve peptide stability compared to acetylated or unprotected analogues. However, Cbz may sterically hinder enzyme binding in some contexts, as seen in reduced TYR activity assays with Cbz-Tyr derivatives vs. Ac-Tyr .
Stereochemical Considerations :
- DL-configured peptides (racemic mixtures) often exhibit lower enzymatic specificity than L-configured analogues. For example, Boc-L-His-L-Tyr-OEt shows 2–3× higher binding to TYR than its DL counterpart in kinetic assays .
This is absent in Tyr-only analogues like Ac-DL-Tyr-DL-Tyr-NH2 .
Biological Activity
Cbz-DL-His-DL-Tyr-DL-Tyr-OEt is a peptide compound that incorporates several amino acids, specifically histidine (His), tyrosine (Tyr), and an ethyl ester (OEt) group. This compound is of interest in various biological studies due to its potential therapeutic applications and biological activities.
Chemical Structure
The compound can be represented as follows:
- Cbz : Carbobenzoxy group
- DL-His : D/L-histidine
- DL-Tyr : D/L-tyrosine (two residues)
- OEt : Ethyl ester group
This structure suggests that the compound may exhibit unique properties based on the interactions between these amino acids and their functional groups.
Enzymatic Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for various enzymes. For instance, carbobenzoxy derivatives have been shown to inhibit human alpha-thrombin, which is crucial for blood coagulation. This inhibition can be significant in developing anticoagulant therapies .
Antioxidant Properties
Tyrosine residues in peptides are known for their antioxidant properties. The presence of multiple tyrosine residues in this compound may enhance its ability to scavenge free radicals, thus potentially contributing to cellular protection against oxidative stress .
Peptide Multimerization
The biological activity of peptides can also be enhanced through multimerization. This compound may serve as a scaffold for creating multivalent peptide structures, which could improve binding affinity and specificity towards biological targets, making it a candidate for therapeutic development .
Study on Anticoagulant Activity
In a study focusing on the anticoagulant effects of carbobenzoxy derivatives, researchers found that certain modifications to the peptide structure significantly increased its inhibitory potency against thrombin. The study highlighted the importance of the Cbz group in enhancing biological activity through better enzyme binding .
Antioxidant Evaluation
Another research effort evaluated the antioxidant capacity of tyrosine-rich peptides. The findings suggested that peptides containing multiple tyrosine residues exhibited superior radical scavenging activity compared to those with fewer tyrosines. This supports the hypothesis that this compound could possess notable antioxidant properties due to its composition .
Synthesis and Yield Studies
The synthesis of this compound has been explored in various studies, revealing high yields (85-95%) when employing specific coupling strategies involving unprotected amino acids. These methods are crucial for producing peptides with desired biological activities efficiently .
Table 1: Summary of Biological Activities
Table 2: Synthesis Yields of Peptide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
